Cyclopropyl(4-{2-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone
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Overview
Description
1-CYCLOPROPANECARBONYL-4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with various functional groups, including a cyclopropanecarbonyl group, a methoxyphenyl group, and a methybenzenesulfonyl group
Preparation Methods
The synthesis of 1-CYCLOPROPANECARBONYL-4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves multiple steps, typically starting with the preparation of the piperazine core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, while the methoxyphenyl and methybenzenesulfonyl groups are added via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-CYCLOPROPANECARBONYL-4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, leading to the formation of various derivatives
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-CYCLOPROPANECARBONYL-4-[2-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZINE include:
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: Shares the cyclopropanecarbonyl group but differs in the piperidine ring structure.
1-cyclopropanecarbonyl-4-[(2-methoxyphenyl)methyl]piperazine: Similar in having the cyclopropanecarbonyl and methoxyphenyl groups but lacks the oxazole and sulfonyl groups.
1-cyclopropanecarbonyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Contains a trifluoromethyl group instead of the methoxyphenyl group, leading to different chemical properties.
Properties
Molecular Formula |
C25H27N3O5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
cyclopropyl-[4-[2-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H27N3O5S/c1-17-3-11-21(12-4-17)34(30,31)23-25(28-15-13-27(14-16-28)24(29)19-5-6-19)33-22(26-23)18-7-9-20(32-2)10-8-18/h3-4,7-12,19H,5-6,13-16H2,1-2H3 |
InChI Key |
YGVXVSGDOZQHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
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